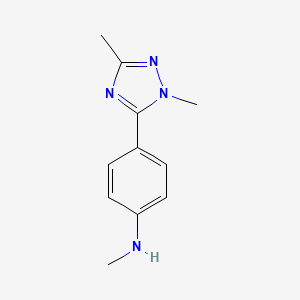

4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline

説明

4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with two methyl groups at the 1- and 2-positions, linked to an N-methylaniline moiety via a methylene bridge. This structure combines the electron-rich aromaticity of aniline with the hydrogen-bonding capacity and metabolic stability of the triazole ring, making it a promising intermediate in pharmaceuticals and agrochemicals. Characterization likely involves NMR, IR, and mass spectrometry, as exemplified in related triazole derivatives .

特性

分子式 |

C11H14N4 |

|---|---|

分子量 |

202.26 g/mol |

IUPAC名 |

4-(2,5-dimethyl-1,2,4-triazol-3-yl)-N-methylaniline |

InChI |

InChI=1S/C11H14N4/c1-8-13-11(15(3)14-8)9-4-6-10(12-2)7-5-9/h4-7,12H,1-3H3 |

InChIキー |

NSVOCHVDWNXZCX-UHFFFAOYSA-N |

正規SMILES |

CC1=NN(C(=N1)C2=CC=C(C=C2)NC)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dimethylamine with a suitable triazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of 4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. The final product is typically purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.

科学的研究の応用

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

作用機序

The mechanism of action of 4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to inhibition or activation of specific pathways. For instance, in cancer research, the compound has been shown to inhibit aromatase, an enzyme involved in estrogen synthesis, thereby reducing the proliferation of estrogen-dependent cancer cells .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline and analogous compounds derived from the evidence:

Structural and Functional Comparisons

Triazole vs. Pyrazole Cores :

- The target compound’s 1,2,4-triazole ring offers greater metabolic stability compared to pyrazole derivatives (e.g., 3a ), which are more prone to oxidative degradation. However, pyrazole-based compounds often exhibit higher yields (~62–71% ) in coupling reactions due to their simpler synthesis.

Substituent Effects: Electron-Withdrawing Groups (EWGs): Chloro and cyano substituents in 3a increase polarity and melting points (133–135°C) compared to the target’s methyl groups, which likely reduce crystallinity and lower melting points. Electron-Donating Groups (EDGs): Methoxy groups in enhance solubility in polar solvents, whereas the target’s -N(CH₃)₂ group may improve lipophilicity for CNS-targeting drugs.

Biological Relevance :

- Triazole-aniline hybrids (e.g., ) are prioritized in kinase inhibitor development due to their ability to form hydrogen bonds with ATP-binding pockets. The target compound’s dimethyltriazole moiety could mimic similar interactions.

Synthetic Complexity :

- The target compound’s synthesis likely requires multi-step functionalization, akin to the CDI-mediated cyclization in or EDCI/HOBt coupling in . However, the absence of strong EWGs may simplify purification compared to chlorinated analogs .

Research Findings and Trends

- Spectroscopic Characterization : The target’s ^1H-NMR would show distinct singlet peaks for -N(CH₃)₂ (δ ~3.0–3.5) and -NCH₃ (δ ~2.8–3.0), with aromatic protons in δ 6.5–7.5 . IR would reveal N-H stretches (~3300 cm⁻¹) absent in chlorinated analogs .

- Thermal Stability : Methyl-substituted triazoles generally exhibit lower melting points than halogenated derivatives due to reduced intermolecular forces .

生物活性

4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline, identified by its CAS number 1368411-82-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄N₄

- Molecular Weight : 202.26 g/mol

- Structure : The compound features a triazole ring which is known for contributing to various biological activities.

Biological Activity Overview

The biological activity of 4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline has been studied in various contexts, particularly in relation to its anti-cancer properties and enzyme inhibition.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer activity. The compound's structure suggests potential interactions with cellular targets involved in cancer progression.

Table 1: Summary of Anticancer Activity Studies

The compound demonstrated a dose-dependent effect on apoptosis induction in MCF-7 cells, suggesting it may act as a potential therapeutic agent in breast cancer treatment.

Enzyme Inhibition

The triazole ring is known for its ability to inhibit certain enzymes that are crucial in various metabolic pathways. The compound has shown promise in inhibiting cytochrome P450 enzymes, which play a significant role in drug metabolism and bioactivation.

Table 2: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Type | Reference |

|---|---|---|

| Cytochrome P450 | Competitive inhibition | |

| Carbonic Anhydrase | Selective inhibition |

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

-

Case Study on MCF-7 Cells :

- Researchers found that the compound significantly reduced cell viability at concentrations as low as 15.63 µM, indicating its potential for breast cancer therapy.

- Flow cytometry analysis confirmed that treated cells exhibited increased markers for apoptosis.

-

In Vivo Studies :

- Animal models treated with similar triazole compounds showed reduced tumor growth rates compared to control groups.

- The mechanism was linked to both direct cytotoxic effects and modulation of immune responses against tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。